Boc-l-dab-otbu oxalate

Description

Contextualization within Protected α,γ-Diamino Acid Derivatives

Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate (B1200264) belongs to the class of protected α,γ-diamino acids. These are non-canonical amino acids characterized by the presence of two amino groups, one at the α-position and another at the γ-position of the butyric acid backbone. The strategic protection of these amino groups and the carboxylic acid function is paramount for their application in stepwise chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). peptide.com

The concept of "orthogonal protection" is central to the utility of such compounds. peptide.com An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications of a molecule. peptide.com In the case of Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester, the Nα-Boc group is acid-labile and can be removed under moderate acidic conditions (e.g., with trifluoroacetic acid, TFA), while the tert-butyl ester requires stronger acidic conditions for cleavage. peptide.com This differential lability is a cornerstone of the widely used Boc/Bzl (benzyl) protection strategy in peptide synthesis. peptide.com

The side-chain amino group of diaminobutyric acid can be protected with other groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Alloc (allyloxycarbonyl), which are removable under basic or palladium-catalyzed conditions, respectively. This orthogonality allows for the synthesis of complex peptide architectures, such as branched or cyclic peptides, where the side-chain amine can be selectively deprotected and modified while the peptide backbone remains intact. researchgate.netresearchgate.net The ability to introduce specific functionalities at the γ-amino group makes protected α,γ-diamino acids like Boc-L-Dab-OtBu oxalate valuable for creating peptides with enhanced biological activity, improved stability, and novel therapeutic properties. nih.govmdpi.com

Overview of its Synthetic Significance in Advanced Organic Chemistry

The synthetic significance of Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate lies in its role as a versatile building block for constructing complex organic molecules. Its primary application is in peptide chemistry, where it is incorporated into peptide sequences to introduce a cationic charge or to serve as a point for cyclization or branching. chemimpex.commdpi.com The incorporation of Dab residues can influence the conformation of peptides, potentially enhancing their metabolic stability and bioavailability. magtech.com.cn

In drug development, this compound is instrumental in the synthesis of peptide-based therapeutics, including antimicrobial and anticancer peptides. chemimpex.commdpi.com The structural modifications enabled by this protected amino acid can lead to enhanced efficacy and stability of pharmaceutical compounds. chemimpex.com Furthermore, it is employed in bioconjugation processes, where it facilitates the linking of biomolecules to drugs or imaging agents, a critical aspect of targeted therapy and diagnostics. chemimpex.comchemimpex.com

Beyond medicinal chemistry, Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate is finding applications in materials science. chemimpex.com Its reactive functionalities can be leveraged to synthesize novel polymers and biomaterials with tailored chemical and physical properties. chemimpex.com The ability to undergo selective reactions allows for the creation of advanced materials such as specialized coatings or functionalized polymers. chemimpex.com

In essence, the synthetic utility of Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate stems from the precise control over its reactive sites afforded by the orthogonal protecting groups. This control is fundamental to the rational design and synthesis of complex molecules with specific functions in a variety of scientific disciplines.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | Boc-L-Dab-OtBu·Oxalate, (S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate oxalate | chemimpex.com |

| CAS Number | 190447-69-9 | chemimpex.com |

| Molecular Formula | C15H28N2O8 | chemimpex.com |

| Molecular Weight | 364.4 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.com |

| Melting Point | 152-160 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Optical Rotation | [α]D20 = -22 ± 2º (c=1 in MeOH) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

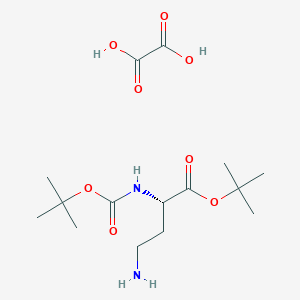

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.C2H2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;3-1(4)2(5)6/h9H,7-8,14H2,1-6H3,(H,15,17);(H,3,4)(H,5,6)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDMSCSLJSSMJG-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Pertaining to Nα Boc L 2,4 Diaminobutyric Acid Tert Butyl Ester Oxalate

Preparative Routes to L-2,4-Diaminobutyric Acid (L-DAB) Scaffolds

L-2,4-diaminobutyric acid (L-DAB) is a non-proteinogenic amino acid that serves as the foundational scaffold for the target compound. Its preparation can be achieved through various synthetic and biosynthetic routes.

One common chemical synthesis approach starts from readily available precursors such as glutamic acid. For instance, a known method involves the application of the Schmidt reaction to α-amino-dicarboxylic acids to produce basic amino acids. oregonstate.edu Another synthetic pathway utilizes the condensation of sodium malonic ester with bromoethylphthalimide, followed by bromination, decarboxylation, amination, and subsequent hydrolysis to yield racemic 2,4-diaminobutyric acid, which can be isolated as its oxalate (B1200264) salt. oregonstate.edu

Biosynthetically, L-DAB is produced in various microorganisms and plants. google.comnih.gov For example, γ-polydiaminobutyric acid can be subjected to hydrolysis—via methods such as pressurized hydrolysis, organic acid hydrolysis, or enzymatic hydrolysis—to yield L-2,4-diaminobutyric acid. google.com The biosynthesis of poly-D-Dab in Streptoalloteichus hindustanus involves a racemase that interconverts L- and D-Dab, highlighting a natural pathway for the formation of this scaffold. frontiersin.org

A diastereoselective synthesis of β-substituted-α,γ-diaminobutyric acids has also been developed through the Michael addition of chiral tricyclic iminolactones to nitroalkenes, which, after selective reduction and hydrolysis, provides the desired diaminobutyric acid derivatives with high enantiomeric excess. nih.govcancer.govfigshare.com

Nα-tert-Butoxycarbonyl (Boc) Protection Strategies

The introduction of the tert-butoxycarbonyl (Boc) group is a crucial step to selectively protect the α-amino group of L-DAB, preventing its participation in subsequent reactions.

Given the presence of two amino groups in L-DAB, regioselective protection is paramount. One effective strategy for the mono-Boc protection of symmetrical and unsymmetrical diamines involves the sequential addition of one molar equivalent of hydrochloric acid (HCl) followed by one molar equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and subsequent neutralization. researchgate.net Another approach utilizes trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂) as an in-situ source of HCl in a one-pot procedure to achieve selective mono-Boc protection of diamines. scielo.org.mx The principle behind these methods is the protonation of one amino group, rendering it less nucleophilic and thereby directing the Bocylation to the free amino group.

The standard mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). commonorganicchemistry.comlibretexts.org This addition-elimination reaction results in the formation of a carbamate (B1207046) and a tert-butyl carbonate leaving group. commonorganicchemistry.comlibretexts.orgcommonorganicchemistry.com The tert-butyl carbonate is unstable and decomposes into carbon dioxide and tert-butoxide or tert-butanol (B103910). commonorganicchemistry.comcommonorganicchemistry.com This decomposition provides a thermodynamic driving force for the reaction. total-synthesis.com

The reaction can be performed under various conditions. While a base is not strictly necessary, bases like sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP) are often used to facilitate the reaction, particularly with amino acid substrates. total-synthesis.comwikipedia.org The base deprotonates the protonated amine intermediate formed after the initial nucleophilic attack. commonorganicchemistry.com

| Reagent | Role in Boc Protection | Common Conditions |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc group source | Anhydrous or aqueous solvents |

| Amine (e.g., L-DAB) | Nucleophile | - |

| Base (e.g., NaOH, TEA, DMAP) | Proton scavenger (optional but common) | Aqueous or organic solvents |

| Acid (e.g., HCl) | Used for regioselective protection of diamines | Anhydrous methanol |

tert-Butyl Ester (OtBu) Formation and its Impact on Carboxyl Protection

The protection of the carboxylic acid group as a tert-butyl ester (OtBu) is essential to prevent its interference in subsequent peptide coupling reactions. The tert-butyl ester is advantageous due to its stability under basic conditions and its facile removal under mild acidic conditions. total-synthesis.comresearchgate.net

A common and effective method for the preparation of tert-butyl esters of amino acids is the acid-catalyzed reaction of the amino acid with isobutylene. researchgate.netgoogle.com This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like dioxane. researchgate.net Another method involves the use of tert-butanol in the presence of anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate. researchgate.net

The tert-butyl ester group offers significant advantages in peptide synthesis. Its stability to basic hydrolysis allows for the use of base-labile protecting groups, such as Fmoc, for the N-terminus, enabling an orthogonal protection strategy. total-synthesis.com The removal of the OtBu group is typically achieved with strong acids like trifluoroacetic acid (TFA), which cleaves the ester to regenerate the carboxylic acid and form a stable tert-butyl cation. wikipedia.orgchemistrysteps.com

Role of the Oxalate Counterion in Chemical Synthesis and Isolation

The use of an oxalate counterion to form a salt with the protected diaminobutyric acid derivative is a strategic choice for purification and handling. Oxalic acid is a dicarboxylic acid that readily forms salts with basic compounds. nih.govwikipedia.org

In the context of the synthesis of Boc-L-DAB-OtBu, the free base can be an oil or a difficult-to-handle solid. The formation of the oxalate salt provides a stable, crystalline solid that is easily isolated, purified by recrystallization, and stored. oregonstate.edu Oxalate is a bidentate ligand, meaning it can form a five-membered ring by chelating with a metal center, a property that is significant in coordination chemistry but also contributes to the stable lattice structure of its salts. wikipedia.org The use of oxalic acid to precipitate and isolate amine-containing products is a well-established technique in organic synthesis. oregonstate.edu

| Property of Oxalate | Significance in Synthesis and Isolation |

| Dicarboxylic acid | Readily forms salts with basic amino groups. |

| Forms crystalline salts | Facilitates purification through recrystallization and improves handling and stability of the final product. |

| Bidentate nature | Contributes to a stable crystal lattice. |

Protecting Group Chemistry and Reactivity of Nα Boc L 2,4 Diaminobutyric Acid Tert Butyl Ester Oxalate

Orthogonality of the Boc Protecting Group in Multi-Step Synthesis

In the context of chemical synthesis, "orthogonality" refers to the ability to deprotect one functional group in the presence of other different protecting groups without affecting them. The Boc group is a cornerstone of one of the two primary strategies in SPPS, valued for its stability under a wide range of conditions and its specific lability to acidolysis. biosynth.comiris-biotech.de

The utility of Boc-l-dab-otbu oxalate (B1200264) in complex syntheses is defined by the orthogonality of the Boc group with other classes of protecting groups. This compatibility allows for the sequential and selective unmasking of reactive sites.

Fmoc (9-fluorenylmethoxycarbonyl): The Boc and Fmoc groups represent a truly orthogonal pair, which is a fundamental principle in modern peptide synthesis. biosynth.comiris-biotech.de The Fmoc group is labile to basic conditions (typically piperidine), while the Boc group is stable to base but readily cleaved by acids like trifluoroacetic acid (TFA). americanpeptidesociety.org This mutual exclusivity allows for the use of Boc-protected amino acids for side-chain protection in an Fmoc-based SPPS strategy, or vice-versa.

Allyl (Alloc): The allyl group, used for protecting carboxyl, hydroxyl, or amino functions, is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage. It is selectively removed by palladium(0)-catalyzed allylic transfer, often with a scavenger like PhSiH3. biosynth.comnih.gov This three-dimensional orthogonality (acid-labile Boc, base-labile Fmoc, metal-catalyst-labile Alloc) provides significant flexibility in synthesizing complex peptides with multiple reactive side chains. nih.gov

Benzyl (B1604629) (Bzl): The combination of Boc for temporary Nα-protection and benzyl-based groups (like Bzl for ethers or esters) for semi-permanent side-chain protection is a classic strategy. This pairing is considered "quasi-orthogonal." biosynth.com Both groups are removed by acidolysis, but their sensitivities to acid strength differ. The Boc group is cleaved by moderate acids like TFA, whereas the more robust benzyl groups require very strong acids, such as neat hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage. researchgate.net This differential lability allows for the selective removal of the Nα-Boc group at each synthesis cycle while the Bzl side-chain protection remains intact until the final cleavage step. peptide.com

Table 1: Orthogonality of Boc with Common Protecting Groups

| Protecting Group | Cleavage Condition | Stability to Boc Cleavage (TFA) | Orthogonal? |

|---|---|---|---|

| Fmoc | Base (e.g., Piperidine) | Yes | Yes |

| Allyl (Alloc) | Pd(0) catalyst + scavenger | Yes | Yes |

| Benzyl (Bzl) | Strong acid (e.g., HF) | No (Requires different acid strength) | Quasi-orthogonal |

Mechanisms and Conditions for Nα-Boc Deprotection

The removal of the Nα-Boc group is a critical step in elongating a peptide chain. The process must be efficient and clean to ensure a high yield of the desired product.

The most common method for Boc deprotection is treatment with a moderate to strong acid, with trifluoroacetic acid (TFA) being the reagent of choice, typically used as a 25-50% solution in a solvent like dichloromethane (B109758) (DCM). youtube.comcommonorganicchemistry.com

The mechanism proceeds via a specific acid-catalyzed elimination (E1):

Protonation: The carbonyl oxygen of the Boc group's carbamate (B1207046) is protonated by the acid. commonorganicchemistry.com

Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide. commonorganicchemistry.com

Amine Salt Formation: The resulting free α-amine is immediately protonated by the excess acid in the reaction medium, forming an ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

This final protonation prevents the newly liberated amine from engaging in unwanted side reactions. A subsequent neutralization step is required before the next amino acid coupling reaction can proceed.

While acidolysis is highly effective, the harsh conditions can be detrimental to sensitive substrates. This has prompted the development of milder, catalytic methods for Boc removal.

Lewis Acid Catalysis: Various Lewis acids can catalyze Boc deprotection. For instance, iron(III) salts (e.g., FeCl3) have been shown to be effective and sustainable catalysts for the selective removal of Boc groups, even in the presence of other acid-sensitive groups like Cbz (carboxybenzyl). rsc.org

Neutral Thermal/Solvent-Mediated Deprotection: Under specific conditions, Boc deprotection can be achieved without strong acids. It has been reported that boiling water can catalyze the neutral and selective removal of N-Boc groups, with water proposed to act as a dual acid/base catalyst at elevated temperatures. rsc.org

Table 2: Comparison of Boc Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acidolysis | Trifluoroacetic Acid (TFA) in DCM | Room Temperature | Fast, reliable, well-established commonorganicchemistry.com | Harsh conditions, may cleave other acid-labile groups |

| Iron(III) Catalysis | FeCl3 in solvent | Varies | Mild, selective, sustainable rsc.org | Substrate-dependent efficacy |

| Hydrolysis | Boiling Water | 100 °C | Neutral, environmentally benign rsc.org | High temperature, limited substrate scope |

Selective Cleavage of the tert-Butyl Ester

A significant challenge in using Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester is the selective deprotection of the C-terminal tert-butyl ester in the presence of the Nα-Boc group, as both are acid-labile. Standard TFA treatment would remove both. However, methods have been developed to achieve this selective cleavage.

One notable method employs a system of cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.orgthieme-connect.com This system acts as a mild Lewis acid catalyst that can selectively cleave the tert-butyl ester while leaving the N-Boc group intact. acs.org This approach reverses the usual selectivity seen under strong protic acid conditions. Another Lewis acid, zinc bromide (ZnBr2) in DCM, has also been used for the chemoselective hydrolysis of tert-butyl esters, although its compatibility with N-Boc groups can be variable. nih.govresearchgate.net Thermolytic methods, using high temperatures in protic solvents, have also been demonstrated for reagent-free tert-butyl ester deprotection. nih.gov

Reactivity Profiles of the Free Amine and Carboxyl Functionalities Upon Deprotection

Once the protecting groups are removed, the unmasked functional groups exhibit their characteristic reactivity.

Free α-Amine (after Nα-Boc removal): After acid-mediated deprotection and subsequent neutralization, the free α-amino group becomes a potent nucleophile. In the context of peptide synthesis, its primary role is to attack the activated carboxyl group of the next amino acid to be incorporated, forming a new peptide bond.

Free Carboxyl Group (after tBu ester removal): Selective cleavage of the tert-butyl ester yields a free carboxylic acid. This group is an electrophile upon activation. It can be activated by various coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium salts like HBTU) to form an active ester or other species that readily reacts with a nucleophilic amine to form an amide bond. This is crucial for peptide cyclization or for conjugation to other molecules via the C-terminus.

γ-Amine: The reactivity of the γ-amino group on the diaminobutyric acid side chain is contingent on its own protection status. In a typical synthetic scheme, this side-chain amine would be protected with a group orthogonal to both Boc and tBu (e.g., Fmoc or Cbz) to prevent branching and other side reactions. Selective deprotection of this side-chain amine would allow for site-specific modifications, such as the synthesis of branched or cyclic peptides. If left unprotected or deprotected simultaneously with the α-amine, both would compete in subsequent coupling reactions.

The controlled, sequential deprotection of the Nα-Boc and C-terminal tBu groups of Boc-l-dab-otbu oxalate allows this compound to serve as a versatile building block, enabling the precise construction of complex peptide architectures.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Nα-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid tert-butyl ester oxalate | This compound |

| L-2,4-diaminobutyric acid | Dab |

| tert-butyloxycarbonyl | Boc |

| tert-butyl | tBu |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| Allyloxycarbonyl | Alloc |

| Benzyl | Bzl |

| Carboxybenzyl | Cbz |

| Trifluoroacetic Acid | TFA |

| Dichloromethane | DCM |

| Hydrogen Fluoride | HF |

| Trifluoromethanesulfonic acid | TFMSA |

| Cerium(III) chloride heptahydrate | CeCl3·7H2O |

| Sodium Iodide | NaI |

| Zinc Bromide | ZnBr2 |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

Applications in Advanced Peptide Synthesis

Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. Boc-L-Dab-OtBu oxalate (B1200264) serves as a valuable building block in this process, particularly within the Boc/Bzl protection strategy.

The direct incorporation of Boc-L-Dab-OtBu oxalate into a growing peptide chain follows the standard protocols of Boc-SPPS. The process involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the incoming this compound. The efficacy of this coupling step is paramount for the successful synthesis of the target peptide.

Several factors influence the coupling efficiency, including the choice of coupling reagents, reaction time, and the sequence of the peptide itself. A study on the coupling efficiencies of various amino acids in Boc-SPPS highlighted that no single coupling can be universally predicted to be complete, underscoring the need for careful monitoring and optimization. semanticscholar.orgnih.gov For challenging couplings, in situ neutralization protocols have been shown to improve the efficiency of chain assembly. dntb.gov.ua

While specific quantitative data on the coupling efficiency of this compound is not extensively published in comparative studies, the general principles of SPPS suggest that standard coupling reagents such as HBTU, TBTU, and PyBOP can be effectively employed. However, it is crucial to be aware of potential side reactions. For instance, the related building block Fmoc-Dab(Mtt)-OH has been reported to undergo rapid lactamization under various coupling conditions, leading to poor incorporation. Although this is a different protecting group strategy, it highlights the importance of optimizing coupling conditions for diaminobutyric acid derivatives.

Table 1: Common Coupling Reagents for Boc-SPPS

| Coupling Reagent | Description |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used and efficient aminium-based coupling reagent. |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Similar to HBTU, often used interchangeably. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based reagent known for its high coupling efficiency. |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | A classic carbodiimide-based coupling system that helps to suppress racemization. |

This table is for illustrative purposes and the choice of reagent may vary depending on the specific peptide sequence and synthesis conditions.

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. The incorporation of certain amino acid derivatives can help disrupt the secondary structures that lead to aggregation. While direct studies on the role of this compound in preventing aggregation are limited, the introduction of non-proteinogenic amino acids and the creation of conformationally constrained peptides are recognized strategies to mitigate this issue. peptide.com The unique side chain of diaminobutyric acid, when appropriately functionalized, can introduce kinks or turns in the peptide backbone, thereby disrupting the formation of β-sheet structures that are often responsible for aggregation. peptide.com

Strategies to combat aggregation in SPPS include:

Use of Chaotropic Salts: Salts like LiCl can disrupt hydrogen bonding networks.

Elevated Temperatures: Performing couplings at higher temperatures can help to break up aggregates.

Pseudoproline Dipeptides: These can be incorporated to temporarily disrupt secondary structure formation.

Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex peptides that may be difficult to assemble on a solid support. mdpi.com this compound can be effectively utilized in solution-phase synthesis, following the principles of protecting group chemistry and activation of the carboxyl group for peptide bond formation. researcher.lifenih.gov

The synthesis of a dipeptide in solution, for example, would involve the coupling of a C-terminally protected amino acid with an N-terminally protected amino acid, such as this compound. The reaction is typically mediated by a coupling reagent, similar to those used in SPPS. Purification after each step is crucial and is often achieved through extraction or chromatography.

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The introduction of conformational constraints into a peptide can enhance its biological activity, selectivity, and metabolic stability. mdpi.comnih.govnih.gov this compound is a key building block for creating such constraints, particularly for the synthesis of lactam-bridged peptides. semanticscholar.org

In this approach, the side-chain amino group of the diaminobutyric acid residue can be selectively deprotected and reacted with a carboxylic acid side chain of another amino acid (e.g., glutamic acid or aspartic acid) within the peptide sequence to form a cyclic lactam bridge. The orthogonal protection of the α-amino group (Boc) and the side-chain (which can be modified post-synthesis after deprotection of the OtBu group) allows for the precise control required for such intramolecular cyclization. The synthesis of these constrained peptides often involves a combination of solid-phase and solution-phase techniques. semanticscholar.org

Contributions to the Development of Precursors for Peptide-Based Bioconjugates

The development of peptide-based therapeutics and diagnostic agents often requires the attachment of other molecules, such as drugs, imaging agents, or polymers. This process, known as bioconjugation, relies on the presence of a unique functional group on the peptide that can be selectively targeted for ligation. escholarship.org

This compound serves as an excellent precursor for creating peptides amenable to site-specific bioconjugation. After incorporation into the peptide chain and subsequent deprotection of the OtBu group, the free carboxylic acid on the diaminobutyric acid side chain can be activated for conjugation. Alternatively, the side-chain amino group of a Dab residue (introduced using a different protecting group strategy during synthesis) can be used as a handle for attaching various moieties. The use of orthogonally protected diaminobutyric acid derivatives, such as those with Alloc or ivDde protecting groups on the side chain, allows for selective deprotection and subsequent functionalization, enabling the synthesis of well-defined peptide bioconjugates.

Role in the Synthesis of Diverse Organic Molecules and Chiral Scaffolds

Precursor for Enantioenriched Diamines and Polyamine Derivatives

Boc-L-Dab-OtBu serves as a foundational starting material for the synthesis of enantioenriched 1,3-diamines and more complex polyamine derivatives. The selective deprotection of the Boc group under acidic conditions, while keeping the tert-butyl ester and the γ-amino group intact, allows for the elongation of the peptide chain or the introduction of other functionalities at the α-position. Conversely, selective modification of the γ-amino group can be achieved after its deprotection, leading to the formation of diverse polyamine structures.

The synthesis of such derivatives is crucial as chiral diamines are ubiquitous in biologically active compounds and are widely used in asymmetric synthesis as chiral auxiliaries, ligands, and organocatalysts. The stereochemical integrity of the parent amino acid is maintained throughout these transformations, ensuring the chirality of the resulting diamines and polyamines.

Table 1: Synthetic Strategies for Enantioenriched Diamines from Protected Amino Acids

| Starting Material Class | Key Transformation | Resulting Diamine Derivative |

| N-protected α-amino acids | Curtius or Hofmann rearrangement | 1,2-diamines |

| N-protected β-amino acids | Reduction of amide or nitrile | 1,3-diamines |

| Protected diaminopropionic acid | Selective N-alkylation/acylation | Substituted 1,2-diamines |

| Protected diaminobutyric acid | Selective N-alkylation/acylation | Substituted 1,3-diamines |

While specific examples utilizing Boc-L-Dab-OtBu oxalate (B1200264) were not prominently found in the immediate search results, the general principles of protected amino acid chemistry strongly support its utility in this area.

Building Block in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals and natural products. The structural framework of Boc-L-Dab-OtBu, with its 1,3-diamine precursor potential, makes it an attractive starting point for the synthesis of various heterocyclic systems.

Piperazin-2-ones are six-membered heterocyclic motifs present in a number of biologically active compounds. Chiral piperazinones can be synthesized from α-amino acids and their derivatives. A plausible synthetic route to a substituted piperazinone using a derivative of Boc-L-Dab-OtBu would involve the initial modification of the γ-amino group, followed by deprotection and cyclization. For instance, reductive amination of the γ-amino group with a suitable aldehyde, followed by removal of the Boc group and subsequent intramolecular cyclization, could yield a chiral piperazinone. The synthesis of chiral piperazinone derivatives often starts from readily available amino acids, highlighting the potential of protected diaminobutyric acid derivatives in this context.

β-Lactams are a well-known class of four-membered nitrogen-containing heterocycles, most famously represented by the penicillin and cephalosporin antibiotics. The synthesis of novel β-lactam structures is an active area of research. While the direct synthesis of β-lactams from a 1,3-diamino acid derivative like diaminobutyric acid is not a standard approach, the α-amino acid portion of Boc-L-Dab-OtBu could potentially be utilized in β-lactam synthesis. The Staudinger [2+2] cycloaddition between a ketene and an imine is a common method for β-lactam formation. An imine derived from the α-amino group of a modified Dab derivative could, in principle, undergo such a reaction. However, the more common precursors for β-lactams are β-amino acids.

Stereoselective Synthesis of β-Amino Acid Derivatives and Analogues

β-Amino acids are crucial components of numerous biologically active molecules and are used in the construction of peptidomimetics with enhanced metabolic stability. The stereoselective synthesis of β-amino acids and their derivatives is therefore of significant interest. Protected α,γ-diaminobutyric acid can serve as a scaffold for the synthesis of substituted β-amino acid analogues.

One potential strategy involves the manipulation of the γ-amino group and subsequent oxidative cleavage or rearrangement to form a β-amino acid derivative. For example, a Curtius rearrangement of a γ-carboxylated derivative could lead to a β,γ-diamino acid, which is a type of substituted β-amino acid. Furthermore, Michael addition reactions of glycine derivatives to nitroalkenes have been shown to produce α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivity. nih.gov This highlights the importance of stereocontrolled routes to such compounds. The asymmetric synthesis of both anti- and syn-diaminobutanoic acid has been accomplished through methods involving conjugate addition and subsequent functional group manipulations, demonstrating the feasibility of accessing stereochemically rich β-amino acid precursors from diaminobutyric acid scaffolds. rsc.org

Table 2: Selected Methods for Asymmetric β-Amino Acid Synthesis

| Method | Key Features |

| Arndt-Eistert homologation | Extension of α-amino acids; can involve hazardous reagents. |

| Mannich-type reactions | Condensation of an enolate, an amine, and an aldehyde/ketone; can be rendered highly stereoselective. |

| Conjugate addition | Addition of nitrogen nucleophiles to α,β-unsaturated esters; effective for establishing stereocenters. |

| Hydrogenation of enamines | Asymmetric hydrogenation of prochiral enamines is a powerful tool. |

Application as Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral 1,2-, 1,3-, and 1,4-diamines are privileged structures for use as ligands in asymmetric metal catalysis and as organocatalysts. The enantiopure nature of Boc-L-Dab-OtBu makes its derivatives attractive candidates for these applications. After appropriate modification of the amino and carboxyl groups to introduce coordinating moieties, the resulting chiral diamine can be used to create a chiral environment around a metal center, thereby inducing stereoselectivity in a variety of chemical transformations.

For instance, chiral diamine-based ligands are effective in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and amino acid-derived platforms are a common starting point due to their ready availability in enantiopure form. While specific applications of ligands derived directly from Boc-L-Dab-OtBu were not found in the search results, the general utility of chiral diamines in asymmetric synthesis is well-established. rsc.orgresearchgate.net Chiral auxiliaries, on the other hand, are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Derivatives of diaminobutyric acid could potentially serve as chiral auxiliaries, for example, by forming a chiral imidazolidinone with a carbonyl compound to direct subsequent reactions.

Research Frontiers and Future Directions

Integration in Novel Polymer and Biomaterial Development

The distinct functionalities of Boc-l-dab-otbu oxalate (B1200264) position it as a key monomer for the synthesis of advanced polymers and biomaterials with tailored properties. The presence of both a protected diamino motif and a carboxylic acid allows for its incorporation into a variety of polymer backbones, including polyamides and polyesters. The ability to selectively deprotect the different functional groups at various stages of synthesis enables the creation of materials with precisely controlled architectures and functionalities.

Researchers are exploring the use of Boc-l-dab-otbu oxalate in the development of biodegradable polymers for applications in drug delivery and tissue engineering. The introduction of the diaminobutyric acid moiety can influence the polymer's degradation rate, mechanical properties, and biocompatibility. For instance, the pendant amine group, once deprotected, can serve as a site for conjugating bioactive molecules, such as peptides or growth factors, to promote tissue regeneration.

Furthermore, the incorporation of this amino acid derivative into hydrogel networks is an area of active investigation. The functional groups of the deprotected diaminobutyric acid residue can participate in cross-linking reactions, leading to the formation of hydrogels with tunable swelling behavior, mechanical strength, and cell-adhesive properties. These "smart" biomaterials can be designed to respond to specific biological cues, making them ideal for applications in controlled-release drug delivery systems and as scaffolds for three-dimensional cell culture.

| Polymer Type | Potential Application | Key Feature Enabled by this compound |

| Biodegradable Polyesters | Drug Delivery, Tissue Engineering | Controlled degradation, sites for bio-conjugation |

| Polyamides | Advanced Engineering Materials | Enhanced thermal stability, specific binding sites |

| Hydrogels | 3D Cell Culture, Wound Healing | Tunable mechanical properties, cell adhesion |

Advanced Strategies in Bioconjugation Chemistry

The strategic placement of orthogonal protecting groups in this compound makes it an invaluable tool in the field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins and antibodies. The ability to selectively deprotect the α-amino group and the side-chain amino group allows for site-specific modifications, a crucial aspect for maintaining the biological activity of the target biomolecule.

One of the most significant applications of this compound is in the construction of antibody-drug conjugates (ADCs). In this context, the diaminobutyric acid derivative can act as a linker, connecting a potent cytotoxic drug to a monoclonal antibody. The orthogonal protecting groups ensure that the drug can be attached to the linker in a controlled manner, and the linker can then be conjugated to a specific site on the antibody. This precise control over the drug-to-antibody ratio (DAR) is critical for the efficacy and safety of the ADC.

Advanced bioconjugation strategies leveraging this compound and similar building blocks include the development of dual-payload ADCs, where two different drugs are attached to a single antibody, and branched linkers that allow for the attachment of multiple drug molecules at a single site. These approaches aim to enhance the therapeutic potency and overcome drug resistance. The versatility of the diaminobutyric acid scaffold allows for the incorporation of different cleavage sites within the linker, ensuring that the drug is released only upon internalization of the ADC into the target cancer cell.

| Bioconjugation Strategy | Application | Advantage of Using this compound |

| Site-Specific Antibody-Drug Conjugation | Cancer Therapy | Precise control over Drug-to-Antibody Ratio (DAR) |

| Dual-Payload Conjugates | Combination Therapy | Delivery of multiple therapeutic agents |

| Branched Linker Architectures | Enhanced Potency | Increased drug loading at a specific site |

Development of Chemical Probes and Tools for Biological Research

The unique chemical handles provided by this compound are being harnessed to develop sophisticated chemical probes and tools for elucidating complex biological processes. By incorporating this building block into peptides or small molecules, researchers can introduce functionalities for fluorescent labeling, affinity purification, or cross-linking.

For example, the free amine group, after selective deprotection, can be readily coupled to a fluorophore, creating a fluorescent probe that can be used to visualize the localization and dynamics of a target protein or to measure enzyme activity. Similarly, a biotin moiety can be attached to enable affinity-based pulldown experiments to identify binding partners of a particular biomolecule.

Furthermore, the diaminobutyric acid scaffold can be used to construct bifunctional molecules that can interact with two different biological targets simultaneously. These chemical tools are instrumental in studying protein-protein interactions and dissecting cellular signaling pathways. The ability to precisely position reactive groups using the orthogonally protected framework of this compound is key to the design of highly specific and effective chemical probes.

| Type of Chemical Probe | Research Application | Function of this compound |

| Fluorescently Labeled Peptides | Cellular Imaging, Enzyme Assays | Site for fluorophore attachment |

| Biotinylated Probes | Affinity Purification, Protein-Protein Interaction Studies | Linker for biotin conjugation |

| Bifunctional Molecules | Probing Signaling Pathways | Scaffold for dual target recognition |

Innovative Methodological Advancements in Nα-Boc-L-2,4-Diaminobutyric Acid tert-Butyl Ester Oxalate Chemistry

Ongoing research is focused on developing more efficient and scalable synthetic routes to Nα-Boc-L-2,4-diaminobutyric acid tert-butyl ester oxalate and other orthogonally protected amino acids. Innovations in this area are crucial for making these valuable building blocks more accessible to the broader scientific community.

One area of focus is the development of novel protecting group strategies that offer milder deprotection conditions and greater orthogonality. This includes the exploration of new protecting groups that can be removed under specific enzymatic or light-induced conditions, allowing for even more precise control over complex synthetic sequences.

Furthermore, advancements in purification techniques, such as chiral chromatography, are enabling the isolation of highly pure enantiomers of these compounds, which is critical for their use in pharmaceutical applications. The continuous refinement of synthetic and purification methodologies will undoubtedly expand the applications of this compound and related compounds in the years to come.

| Methodological Advancement | Impact on the Field |

| Novel Protecting Group Strategies | Greater synthetic flexibility and control |

| Catalytic and Asymmetric Synthesis | Improved efficiency and access to diverse stereoisomers |

| Advanced Purification Techniques | Higher purity of final compounds for pharmaceutical use |

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying oxalate content in Boc-L-Dab-OtBu oxalate, and how can reproducibility be ensured?

- Methodological Answer : Liquid chromatography (LC) is the gold standard for oxalate quantification due to its precision . To ensure reproducibility, researchers should:

- Calibrate instruments using certified reference materials.

- Document extraction protocols (e.g., solvent type, pH conditions) to minimize variability in sample preparation.

- Cross-validate results with alternative methods (e.g., ion chromatography) if discrepancies arise.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and chemical safety goggles to prevent skin/eye contact .

- Ventilation : Conduct synthesis or handling in a fume hood to avoid inhalation of fine particulates.

- Waste Disposal : Follow institutional guidelines for oxalate-containing waste, as improper disposal may lead to environmental contamination.

Q. How should researchers document the synthesis and characterization of this compound to meet peer-reviewed journal standards?

- Methodological Answer :

- Synthesis Protocol : Report reaction conditions (temperature, solvent, catalyst), yield, and purity metrics (e.g., HPLC traces, elemental analysis) .

- Characterization : Include NMR (¹H/¹³C), IR, and mass spectrometry data. For novel derivatives, provide crystallographic data or X-ray diffraction patterns .

- Supporting Information : Archive raw spectral data and chromatograms in repositories like Zenodo for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxalate quantification data when using this compound in complex biological matrices?

- Methodological Answer :

- Matrix-Specific Calibration : Develop calibration curves using spiked matrices (e.g., serum, urine) to account for interference .

- Interlaboratory Collaboration : Share protocols with peer labs to identify systematic errors. For example, discrepancies in food oxalate values were traced to methodological differences between databases .

- Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between datasets .

Q. What experimental design principles apply when studying the interaction of this compound with gut microbiota in vivo?

- Methodological Answer :

- Model Selection : Use gnotobiotic mice colonized with defined microbial consortia (e.g., Lactobacillus strains with oxalate-degrading activity) to isolate microbial effects .

- Dose-Response Design : Test multiple oxalate concentrations to establish thresholds for microbial metabolism or toxicity.

- Control Groups : Include sham-treated cohorts and Oxalobacter-negative controls to validate specificity .

Q. How can researchers optimize the synthesis of this compound to achieve specific particle size and purity for battery-grade applications?

- Methodological Answer :

- Design of Experiments (DoE) : Use Box-Behnken or central composite designs to evaluate factors like temperature, pH, and stirring rate. For example, reaction temperature significantly impacts iron oxalate purity in analogous systems .

- Post-Synthesis Processing : Implement recrystallization or spray drying to control particle size distribution.

- Quality Control : Pair SEM with dynamic light scattering (DLS) for real-time monitoring of particle morphology .

Q. What strategies mitigate challenges in replicating this compound studies across different laboratories?

- Methodological Answer :

- Protocol Harmonization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, detailing equipment brands and software versions .

- Blinded Analysis : Use third-party labs to reanalyze samples to exclude observer bias.

- Error Tracking : Maintain lab notebooks with step-by-step annotations, including failed attempts (e.g., solvent incompatibilities) .

Data Presentation and Reporting

Q. How should researchers present contradictory oxalate data in manuscripts without compromising clarity?

- Methodological Answer :

- Visualization : Use comparative bar charts or heatmaps to highlight discrepancies between datasets (e.g., Harvard vs. NDSR oxalate values) .

- Supplementary Tables : Archive raw data with metadata (e.g., instrument settings, operator IDs) for independent verification .

- Discussion Framing : Contextualize contradictions by citing methodological heterogeneity, as seen in food oxalate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.